3-(6-Methyl-1H-benzo[d]imidazol-1-yl)propanenitrile
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Overview
Description
3-(6-Methyl-1H-benzo[d]imidazol-1-yl)propanenitrile is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance due to their wide range of biological activities. The structure of this compound consists of a benzimidazole ring substituted with a methyl group at the 6-position and a propanenitrile group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methyl-1H-benzo[d]imidazol-1-yl)propanenitrile can be achieved through various synthetic routesThe reaction conditions typically involve the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale synthesis using similar cyclization methods. The process may include additional steps for purification and isolation of the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(6-Methyl-1H-benzo[d]imidazol-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction can produce amine derivatives .
Scientific Research Applications
3-(6-Methyl-1H-benzo[d]imidazol-1-yl)propanenitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 3-(6-Methyl-1H-benzo[d]imidazol-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Methyl-1H-benzo[d]imidazol-1-yl)ethanol
- 4-(6-Methyl-1H-benzo[d]imidazol-1-yl)butanoic acid
- 6-Methyl-1H-benzo[d]imidazole-2-thiol
Uniqueness
3-(6-Methyl-1H-benzo[d]imidazol-1-yl)propanenitrile is unique due to its specific substitution pattern and the presence of the nitrile group.
Properties
CAS No. |
28739-46-0 |
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Molecular Formula |
C11H11N3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
3-(6-methylbenzimidazol-1-yl)propanenitrile |
InChI |
InChI=1S/C11H11N3/c1-9-3-4-10-11(7-9)14(8-13-10)6-2-5-12/h3-4,7-8H,2,6H2,1H3 |
InChI Key |
ABUJFUZAXQHMQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN2CCC#N |
Origin of Product |
United States |
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